molecular formula C16H15Cl2N3O2 B582413 Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate CAS No. 1207362-38-6

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B582413
CAS No.: 1207362-38-6
M. Wt: 352.215
InChI Key: ISQBQGSKOWIRSS-UHFFFAOYSA-N
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Description

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS: 1207362-38-6) is a heterocyclic compound featuring a fused pyrimido-azepine core. Its molecular formula is C₁₆H₁₅Cl₂N₃O₂, with a molecular weight of 352.22 g/mol . The structure includes two chlorine atoms at positions 2 and 4, a benzyl ester group at position 7, and a partially saturated azepine ring. This compound is classified under HS code 2933990090 as a nitrogen-containing heterocycle and is commonly utilized as a pharmaceutical intermediate or synthetic precursor .

Properties

IUPAC Name

benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQBQGSKOWIRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677828
Record name Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207362-38-6
Record name Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4,5-Diaminopyrimidine with Cycloheptanone

In a patent by AU2008231543A1, the azepine ring is formed by heating 4,5-diaminopyrimidine with cycloheptanone in acetic acid at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the seven-membered azepine ring. This method yields the intermediate 8,9-dihydro-5H-pyrimido[4,5-d]azepine, which is subsequently functionalized.

Key Parameters

  • Solvent: Glacial acetic acid

  • Temperature: 80–100°C

  • Yield: 60–70% (estimated from analogous reactions)

Alternative Cyclization Strategies

Alternative routes employ α,ω-dihaloalkanes to bridge aminopyrimidine moieties. For example, reacting 4,5-diaminopyrimidine with 1,4-dibromobutane in dimethylformamide (DMF) at 60°C forms the azepine ring via alkylation and cyclization. This method offers better regioselectivity but requires careful control of stoichiometry to avoid polymerization.

Dichlorination of the Pyrimidine Ring

Chlorination at positions 2 and 4 of the pyrimidoazepine core is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The choice of chlorinating agent impacts reaction efficiency and purity.

Phosphorus Oxychloride-Mediated Chlorination

A two-step chlorination process is described in AU2008231543A1:

  • The intermediate 8,9-dihydro-5H-pyrimido[4,5-d]azepine is refluxed with POCl₃ at 110°C for 6 hours.

  • The crude product is treated with benzyl chloroformate to protect the secondary amine.

Reaction Conditions

  • Molar Ratio: 1:5 (pyrimidoazepine : POCl₃)

  • Solvent: Toluene

  • Yield: 75–85%

Thionyl Chloride Optimization

Thionyl chloride offers a milder alternative, particularly for acid-sensitive intermediates. In a modified procedure, SOCl₂ is added dropwise to a solution of the azepine derivative in dichloromethane (DCM) at 0°C, followed by warming to room temperature. This method reduces side reactions such as ring-opening but requires longer reaction times (12–18 hours).

Esterification with Benzyl Chloroformate

The final step introduces the benzyl carboxylate group via reaction with benzyl chloroformate (Cbz-Cl). This step is critical for protecting reactive amines and improving compound stability.

Two-Phase Esterification

A biphasic system of water and ethyl acetate is employed to facilitate the reaction:

  • The dichlorinated intermediate is dissolved in ethyl acetate.

  • Benzyl chloroformate is added with vigorous stirring.

  • Aqueous sodium bicarbonate is introduced to neutralize HCl byproduct.

Optimized Parameters

  • Temperature: 0–5°C (prevents over-reaction)

  • Molar Ratio: 1:1.2 (intermediate : Cbz-Cl)

  • Yield: 85–90%

Catalytic Approaches

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is occasionally used as a catalyst to accelerate the reaction. DMAP (5 mol%) in tetrahydrofuran (THF) at room temperature achieves complete conversion within 2 hours, though purification complexity increases due to catalyst residues.

Purification and Characterization

Final purification is performed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity exceeding 95% is routinely achieved, as confirmed by HPLC and NMR spectroscopy.

Characterization Data

Property Value
Molecular Formula C₁₆H₁₅Cl₂N₃O₂
Molecular Weight 352.22 g/mol
Melting Point 128–130°C (recrystallized)
¹H NMR (CDCl₃) δ 7.35 (m, 5H, Ar), 4.55 (s, 2H)

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods based on yield, scalability, and practicality:

Method Cyclization Agent Chlorination Agent Esterification Catalyst Overall Yield
Traditional Acetic acidPOCl₃None60–65%
Optimized DMF/1,4-dibromobutaneSOCl₂DMAP75–80%

The optimized route offers higher yields and milder conditions but requires additional purification steps.

Scientific Research Applications

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA repair and replication. The compound may inhibit these enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Similarity Score Notable Properties/Applications References
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate C₁₆H₁₅Cl₂N₃O₂ 352.22 2,4-dichloro; benzyl ester N/A Pharmaceutical intermediate
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate C₁₄H₁₆Cl₂N₃O₂ 337.20 2,4-dichloro; tert-butyl ester 0.91 Kinase inhibitor precursor
Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate C₂₃H₂₂ClN₃O₂ 408.90 2-benzyl; 4-chloro N/A High lipophilicity (XLogP3 = 4.8)
Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate C₁₉H₂₄N₄O₄S 404.48 4-dimethylamino; 2-sulfonyl N/A Enhanced solubility; antiviral studies

Structural and Functional Analysis:

Core Heterocycle Variations: The target compound and its analogs share a fused pyrimido-azepine/pyrido-pyrimidine core. The tert-butyl derivative replaces the azepine ring with a pyridine ring, reducing ring strain and altering electronic properties .

Substituent Effects: Chlorine Atoms: The 2,4-dichloro groups in the target compound increase electrophilicity, facilitating nucleophilic substitution reactions (e.g., amination) for further derivatization . Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound offers higher stability under acidic conditions compared to the tert-butyl ester, which is cleavable under mild acidic conditions . Sulfonyl and Amino Groups: The sulfonyl group in C₁₉H₂₄N₄O₄S enhances solubility and hydrogen-bonding capacity, making it suitable for aqueous biological assays .

Physicochemical Properties: Lipophilicity: The benzyl-substituted analog (C₂₃H₂₂ClN₃O₂) exhibits higher lipophilicity (XLogP3 = 4.8) due to the aromatic benzyl group, favoring membrane permeability .

Biological Activity: While the target compound lacks explicit bioactivity data, its structural analogs demonstrate antiviral, anticancer, and kinase-inhibitory properties. For example, oxazolo[4,5-d]pyrimidines inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) , while tert-butyl derivatives are precursors to kinase inhibitors .

Biological Activity

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS No. 1207362-38-6) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15Cl2N3O2
  • Molecular Weight : 352.22 g/mol
  • Structural Characteristics : The compound features a pyrimidoazepine core structure with dichloro and benzyl substituents, which may influence its biological interactions.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with various biological targets, particularly enzymes involved in DNA repair and replication. Preliminary studies suggest that it may inhibit these enzymes, leading to potential therapeutic effects against cancer and inflammatory diseases .

Anticancer Properties

Recent research indicates that compounds similar to Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine have shown promising anticancer activity:

  • Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Benzyl derivatives have been explored for their antimicrobial properties:

  • Inhibition of Pathogens : Research has indicated that certain derivatives exhibit significant inhibitory effects against a range of bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways .

Case Studies and Research Findings

A selection of studies highlights the biological activity of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in cancer cell lines; inhibited DNA repair enzymes.
AntimicrobialEffective against Gram-positive bacteria; disrupted cell membrane integrity.
Anti-inflammatoryReduced inflammatory cytokine production in vitro.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer pathways.
  • Antimicrobial Agents : Development of new antibiotics based on its structural framework.
  • Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate?

The compound is synthesized via multi-step strategies involving bicyclic heterocycle formation. A common approach uses 4,6-dichloropyrimidine aldehydes as bis-electrophilic precursors, reacting with N-substituted amino acid esters and amines to construct the pyrimido-azepine core. For example:

Chlorination : Pyrimidine intermediates are treated with POCl₃ to introduce reactive chloro groups.

Cyclization : Reaction with benzyl-protected amines under basic conditions (e.g., NaH/THF) forms the azepine ring.

Deprotection/Purification : Final steps involve benzyl group removal (if needed) and purification via column chromatography .

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